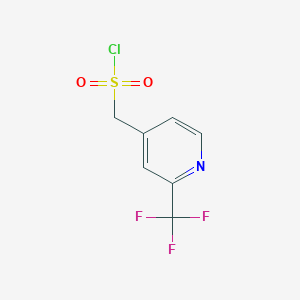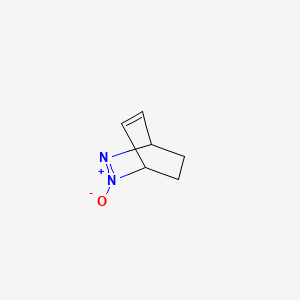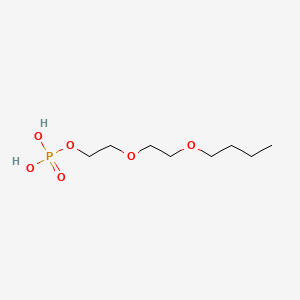
Ethanol, 2-(2-butoxyethoxy)-, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-butoxyethoxy)-, phosphate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(2-butoxyethoxy)-, phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-butoxyethoxy)ethanol and phosphoric acid.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation: Under oxidative conditions, it can be converted to its corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Esterification: Alcohols and an acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-(2-butoxyethoxy)ethanol and phosphoric acid.
Esterification: Various phosphate esters depending on the alcohol used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-butoxyethoxy)-, phosphate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a solvent in organic synthesis and analytical chemistry .
- Acts as a reagent in the preparation of other phosphate esters .
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations .
Industry:
Wirkmechanismus
The mechanism of action of Ethanol, 2-(2-butoxyethoxy)-, phosphate involves its ability to donate phosphate groups to various substrates. This property makes it useful in biochemical reactions where phosphorylation is required. The compound interacts with molecular targets such as enzymes and proteins, facilitating the transfer of phosphate groups and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-(2-Butoxyethoxy)ethanol: A glycol ether used as a solvent and in the production of other chemicals.
Diethylene glycol monobutyl ether: Another glycol ether with similar solvent properties.
2-Butoxyethanol: A widely used solvent in cleaning products and paints.
Uniqueness: Ethanol, 2-(2-butoxyethoxy)-, phosphate is unique due to its phosphate ester functionality, which imparts distinct chemical properties such as flame retardancy and plasticizing ability. Its ability to donate phosphate groups also sets it apart from other glycol ethers, making it valuable in biochemical and industrial applications .
Eigenschaften
CAS-Nummer |
94200-23-4 |
|---|---|
Molekularformel |
C8H19O6P |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h2-8H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
LKPWWJFRGYSIFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOP(=O)(O)O |
Physikalische Beschreibung |
Liquid, Other Solid; Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


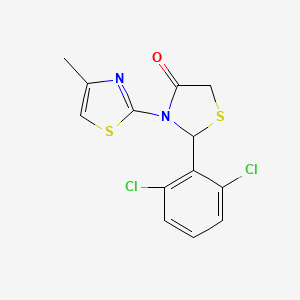
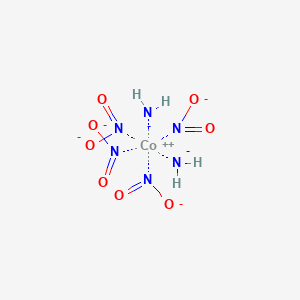
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)
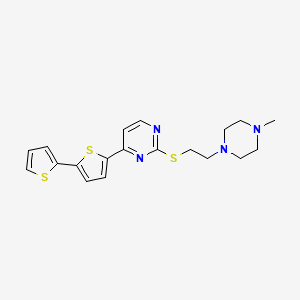
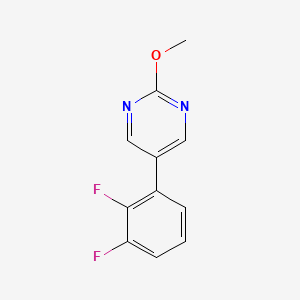
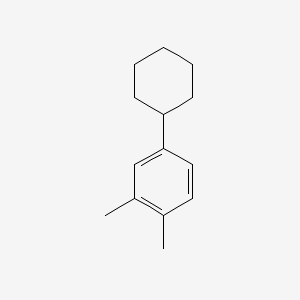
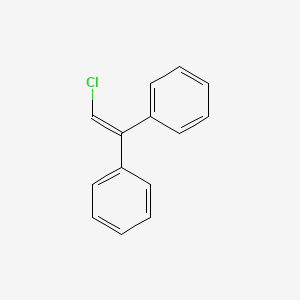
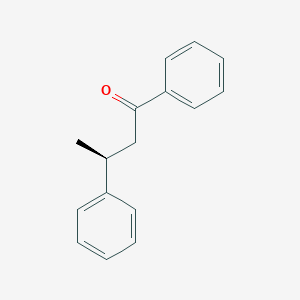
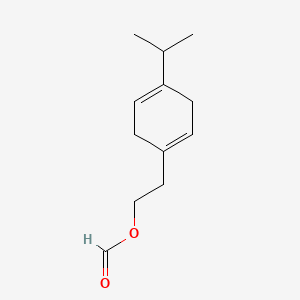
![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
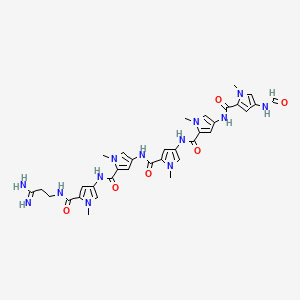
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
